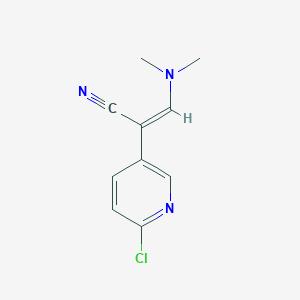
(Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile” is a chemical compound. It is also known as “[(6-chloropyridin-3-yl)methyl]dimethylamine” with a CAS Number of 221146-31-2 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H11ClN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.64 . It is a liquid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Environmental Remediation
One of the primary applications of this compound and its derivatives is in environmental remediation. Studies have shown its effectiveness in the degradation of pollutants, such as nitrosamines and chlorophenols, through processes like photocatalysis and adsorption. For instance, Nawrocki and Andrzejewski (2011) discussed the presence of nitrosamines in water technology and their potential health hazards, highlighting the importance of compounds capable of mitigating these risks through effective water treatment strategies Nawrocki & Andrzejewski, 2011.
Photocatalytic Applications
The compound has also been studied for its photocatalytic applications, particularly in the degradation of hazardous materials and pollutants. The role of similar chemical structures in enhancing photocatalytic efficiency for environmental cleaning purposes has been well-documented. For example, Huang et al. (2019) reviewed the artificial Z-scheme photocatalytic systems, which are crucial for environmental degradation and energy conversion, indicating the potential of (Z)-2-(6-chloro-3-pyridinyl)-3-(dimethylamino)-2-propenenitrile in similar applications Huang et al., 2019.
Material Science
In material science, the compound's derivatives have been explored for their unique properties, such as in the development of graphene-based materials for water decontamination. Vasseghian et al. (2021) highlighted the cytotoxic effect of metronidazole and its degradation, where graphene-based materials, potentially modified with compounds like this compound, can be used for efficient pollutant removal Vasseghian et al., 2021.
Environmental Chemistry
Furthermore, the compound's role in understanding environmental chemistry, especially concerning persistent organic pollutants (POPs), is significant. Wang et al. (2019) discussed the sources, fates, and effects of alternative per- and polyfluoroalkyl substances (PFAS), where compounds like this compound could offer insights into novel remediation strategies Wang et al., 2019.
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEOWBUTVRKGGW-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

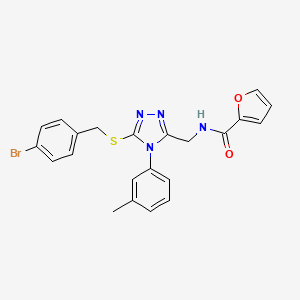
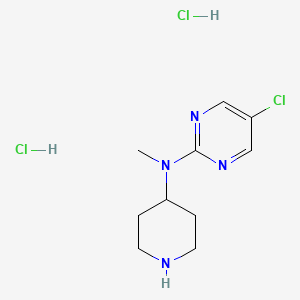
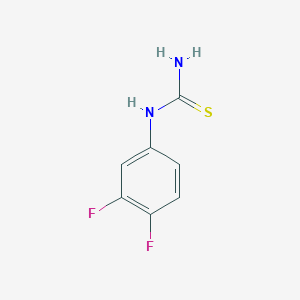
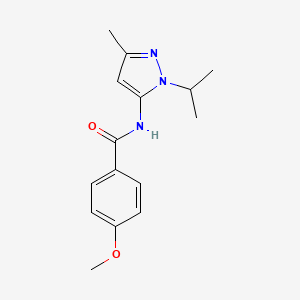
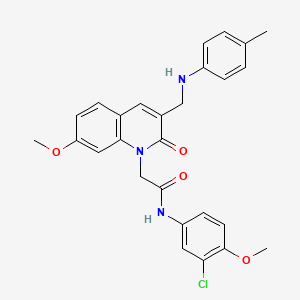
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
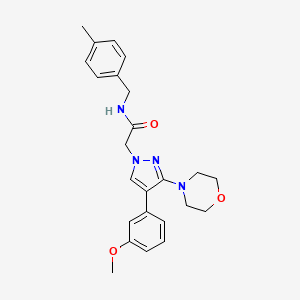


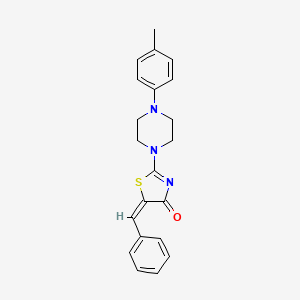
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577115.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)